3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide
Overview
Description
3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide typically involves the reaction of 3-amino-N-(tert-butyl)benzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of the corresponding alcohol.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide can be compared with similar compounds such as:
3-[(2-Chloroacetyl)amino]-N-(tert-butyl)benzamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
3-[(2-Iodoacetyl)amino]-N-(tert-butyl)benzamide: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.
3-[(2-Fluoroacetyl)amino]-N-(tert-butyl)benzamide: Similar structure but with a fluoroacetyl group instead of a bromoacetyl group.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromoacetyl group.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-tert-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)16-12(18)9-5-4-6-10(7-9)15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNCRSZYAQVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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